1-(2-Piperidinoethyl)-3-aminoindazole
Description
1-(2-Piperidinoethyl)-3-aminoindazole is an indazole derivative featuring a piperidinoethyl group (-CH₂CH₂-piperidine) at position 1 and an amino group (-NH₂) at position 3 of the indazole core. Indazole derivatives are recognized for their diverse pharmacological activities, including central nervous system (CNS) modulation and enzyme inhibition. The compound’s piperidinoethyl side chain may enhance lipophilicity and blood-brain barrier penetration, while the amino group at position 3 could contribute to hydrogen bonding with biological targets .
Properties
Molecular Formula |
C14H20N4 |
|---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethyl)indazol-3-amine |
InChI |
InChI=1S/C14H20N4/c15-14-12-6-2-3-7-13(12)18(16-14)11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16) |
InChI Key |
YFMFUDOXYQTQOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3C(=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound 24 : 5-Amino-3-(2-naphthylmethoxy)-1-(2-piperidinoethyl)indazole
- Structural Features: Shares the 2-piperidinoethyl group at position 1 but differs in substitutions at positions 3 (naphthylmethoxy) and 5 (amino).
- Pharmacological Profile :
- Key Difference: The naphthylmethoxy group at position 3 likely enhances receptor binding affinity compared to the simpler amino group in 1-(2-Piperidinoethyl)-3-aminoindazole.
Compound 3 : 1-(2-Diisopropylaminoethyl)-3-(4-methoxybenzyloxy)indazole
- Structural Features : Replaces the piperidine ring with diisopropylamine and introduces a methoxybenzyloxy group at position 3.
- Pharmacological Profile :
Indazole Derivatives in Oncology: AKE-72 Precursors
3-Aminoindazole Derivatives (e.g., AKE-72 Precursors)
- Structural Features: Retain the 3-aminoindazole core but incorporate ethynyl and diarylamide groups (e.g., 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide).
- Pharmacological Profile :
- Key Difference : The ethynyl-diarylamide scaffold redirects activity from CNS targets (e.g., CB2) to oncogenic kinases, emphasizing the impact of substitution patterns on target specificity.
Benzimidazole Analogs: Structural Insights
1-(2-Piperidinoethyl)-1H-benzimidazole
- Structural Features : Replaces the indazole core with benzimidazole (two fused benzene rings with nitrogen atoms at positions 1 and 3).
- Key Findings: Crystal structure analysis reveals a planar benzimidazole ring with a piperidinoethyl side chain adopting a gauche conformation.
- Pharmacological Implications: Benzimidazole derivatives are associated with antimicrobial and antitumor activities, but the absence of a 3-amino group may limit cholinesterase inhibition compared to indazole analogs .
Data Tables
Table 1. Comparison of Indazole and Benzimidazole Derivatives
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